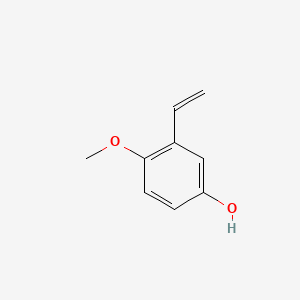
3-Ethenyl-4-methoxyphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethenyl-4-methoxyphenol, also known as 4-vinylguaiacol, is an organic compound with the molecular formula C9H10O2. It is a derivative of guaiacol and is characterized by a methoxy group and a vinyl group attached to a benzene ring. This compound is notable for its presence in various natural sources, including certain plants and foods, and is often associated with a smoky or spicy aroma.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Ethenyl-4-methoxyphenol can be synthesized through several methods. One common approach involves the decarboxylation of ferulic acid, a naturally occurring compound found in plant cell walls. This reaction typically requires a catalyst, such as phenolic acid decarboxylase, and is carried out under controlled conditions to yield the desired product .
Industrial Production Methods: In industrial settings, this compound is often produced using biotechnological methods. For instance, transformed bamboo cells expressing bacterial phenolic acid decarboxylase have been used to produce this compound efficiently . This method leverages the natural metabolic pathways of the host cells to convert precursor molecules into this compound.
Chemical Reactions Analysis
Types of Reactions: 3-Ethenyl-4-methoxyphenol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the vinyl group into an aldehyde or carboxylic acid.
Reduction: The vinyl group can be reduced to an ethyl group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as sodium hydroxide (NaOH) or other strong bases are used for nucleophilic aromatic substitution.
Major Products:
Oxidation: 4-Methoxy-3-formylphenol or 4-Methoxy-3-carboxyphenol.
Reduction: 4-Methoxy-3-ethylphenol.
Substitution: Various substituted phenols depending on the substituent introduced.
Scientific Research Applications
3-Ethenyl-4-methoxyphenol has a wide range of applications in scientific research:
Chemistry: It is used as a monomer precursor for the synthesis of biobased polymers and copolymers.
Biology: The compound has been studied for its potential anti-inflammatory and antioxidant properties.
Medicine: Research has explored its use as a germination inhibitor and its potential therapeutic effects.
Industry: It is utilized in the production of flavors and fragrances due to its distinctive aroma.
Mechanism of Action
The mechanism of action of 3-Ethenyl-4-methoxyphenol involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
3-Ethenyl-4-methoxyphenol can be compared with other similar compounds, such as:
2-Methoxy-4-vinylphenol:
4-Vinylphenol: Lacks the methoxy group, resulting in different chemical properties and reactivity.
Uniqueness: this compound is unique due to its combination of a methoxy group and a vinyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
153709-51-4 |
|---|---|
Molecular Formula |
C9H10O2 |
Molecular Weight |
150.177 |
IUPAC Name |
3-ethenyl-4-methoxyphenol |
InChI |
InChI=1S/C9H10O2/c1-3-7-6-8(10)4-5-9(7)11-2/h3-6,10H,1H2,2H3 |
InChI Key |
VYYOHGZXVVITFK-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)O)C=C |
Synonyms |
Phenol, 3-ethenyl-4-methoxy- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S,3S,4S,5R,6S)-6-[4-[[9-chloro-7-(2,6-difluorophenyl)-5H-pyrimido[5,4-d][2]benzazepin-2-yl]amino]benzoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B584785.png)
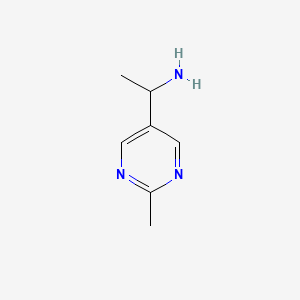
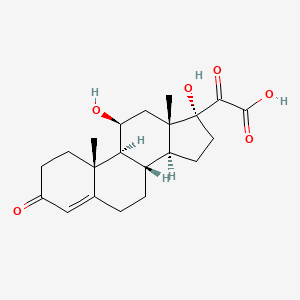
![2-Chloro-1-[(2R,5S)-5-(methoxymethyl)oxolan-2-yl]ethan-1-one](/img/structure/B584793.png)
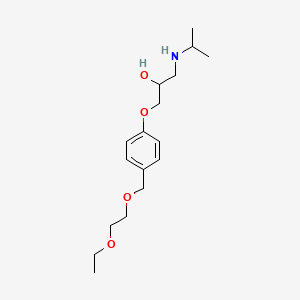

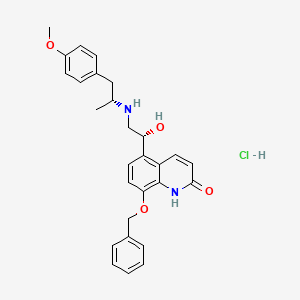
![2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-hydroxyacetic acid](/img/structure/B584798.png)
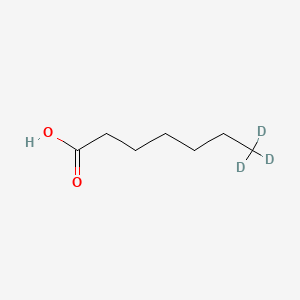

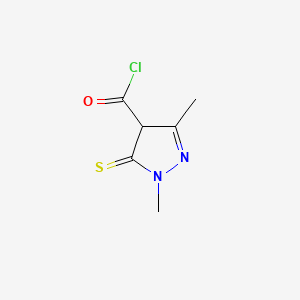
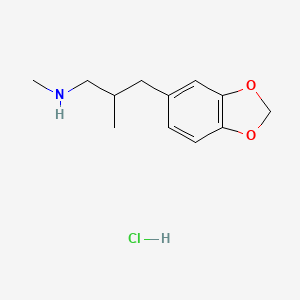
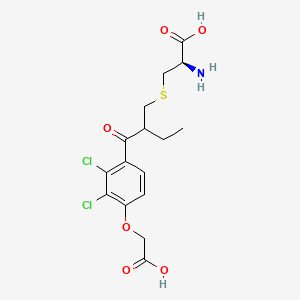
![1-Methoxy-1H-benzo[d]imidazole-2-carbonitrile](/img/structure/B584806.png)
